XL765
Description
XL765 (Voxtalisib, SAR245409) is an orally active dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key nodes in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancers . It inhibits all four Class I PI3K isoforms (α, β, γ, δ) and mTOR with nanomolar IC50 values (e.g., 39 nM for p110α, 150 nM for mTOR) . Structurally, this compound interacts with critical residues in PI3Kγ (Lys-890, Met-953) and mTOR (Trp-2239, Asp-2251), forming hydrogen and non-bonding interactions that stabilize its binding . Preclinical studies demonstrate its efficacy in reducing tumor growth and inducing apoptosis across breast, prostate, glioblastoma (GBM), and other cancers . Clinically, this compound has shown pharmacodynamic modulation of PI3K/mTOR pathways in solid tumors and is well-tolerated at doses up to 50 mg twice daily (BID) .
Structure
3D Structure
Properties
IUPAC Name |
N-[4-[[3-(3,5-dimethoxyanilino)quinoxalin-2-yl]sulfamoyl]phenyl]-3-methoxy-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29N5O6S/c1-19-9-10-20(15-28(19)42-4)31(37)33-21-11-13-25(14-12-21)43(38,39)36-30-29(34-26-7-5-6-8-27(26)35-30)32-22-16-23(40-2)18-24(17-22)41-3/h5-18H,1-4H3,(H,32,34)(H,33,37)(H,35,36) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSSPYJVWLTYHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC4=CC=CC=C4N=C3NC5=CC(=CC(=C5)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
599.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of XL765 involves multiple steps. The starting materials typically include 3,5-dimethoxyaniline and quinoxaline derivatives. The synthetic route involves the formation of an amide bond between the aniline and quinoxaline moieties, followed by sulfonylation and methoxylation reactions . The reaction conditions often require the use of inert atmospheres, controlled temperatures, and specific catalysts to ensure high yield and purity .
Chemical Reactions Analysis
XL765 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and sulfonyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoxaline N-oxides, while reduction can yield amine derivatives .
Scientific Research Applications
XL765 has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of XL765 involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells . The pathways involved in these effects are still under investigation, but they may include the modulation of signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Comparison with Similar Compounds
Novel Scaffold-Modified Compounds Derived from XL765
A combinatorial library generated by modifying this compound’s quinoxaline scaffold identified six novel compounds with superior properties :
These compounds retained dual PI3K/mTOR inhibition but showed improved pharmacokinetics and binding scores, positioning them as promising preclinical candidates .
Comparison with Other Dual PI3K/mTOR Inhibitors
- GSK458 : In ovarian cancer models, GSK458 demonstrated superior tumor suppression compared to this compound, attributed to its distinct chemical scaffold and higher potency in inducing apoptosis .
- SAR245409 (this compound analogue) : While structurally similar, SAR245409 showed comparable efficacy but a narrower therapeutic window in phase I trials, with dose-limiting toxicities at higher doses .
Comparison with Single-Target Inhibitors
- XL147 (PI3K-selective) : this compound outperformed XL147 in prostate cancer models, achieving greater suppression of AKT/mTOR signaling and apoptosis induction due to dual pathway blockade .
- Rapamycin (mTOR inhibitor): Unlike rapamycin, this compound avoids feedback PI3K/AKT activation and shows broader antitumor effects, including angiogenesis inhibition and tumor regression in xenografts .
Clinical Performance vs. Preclinical Candidates
Synergy in Combination Therapies
- Temozolomide (TMZ): this compound + TMZ reduced GBM tumor burden by 140-fold vs. 34-fold for TMZ alone in xenografts .
- Erlotinib : Combined with this compound, this regimen inhibited EGFR and PI3K pathways synergistically without pharmacokinetic interactions .
Key Research Findings and Limitations
- Strengths :
- Limitations: High molecular weight and LogP may limit bioavailability . Novel scaffold compounds lack in vivo validation .
Biological Activity
XL765, also known as SAR245409, is a potent dual inhibitor of the phosphoinositide-3 kinase (PI3K) and mammalian target of rapamycin (mTOR) pathways, which are critical for tumor growth and survival. This compound has garnered significant attention in cancer research due to its ability to inhibit key signaling pathways frequently activated in various malignancies.
This compound functions by selectively inhibiting Class I PI3K isoforms and mTOR, which are involved in cell proliferation, survival, and resistance to chemotherapy. The inhibition of these pathways leads to decreased phosphorylation of downstream targets such as AKT and p70S6K, resulting in reduced tumor cell growth and increased apoptosis. The compound exhibits a duration of action of approximately 24 hours following oral administration, making it a promising candidate for cancer therapy .
Efficacy in Tumor Models
Preclinical studies have demonstrated that this compound effectively slows tumor growth or induces shrinkage across various cancer models, including:
- Breast Cancer
- Lung Cancer
- Ovarian Cancer
- Prostate Cancer
- Gliomas
In mouse xenograft models, this compound has shown dose-dependent inhibition of tumor growth, with significant antiproliferative and pro-apoptotic effects observed .
Case Study: Glioblastoma Multiforme (GBM)
A notable study focused on the effects of this compound on glioblastoma cells revealed that the compound induces endoplasmic reticulum (ER) stress-dependent apoptosis. In vitro experiments demonstrated that treatment with this compound led to a significant decrease in cell viability across multiple GBM cell lines (A172, U87, T98G) in a time- and dose-dependent manner. The study reported IC50 values indicating varying sensitivities among different cell lines .
Table 1: IC50 Values for this compound in GBM Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| A172 | 5 |
| U87 | 10 |
| T98G | 20 |
The combination of this compound with temozolomide (TMZ), a standard chemotherapy drug for GBM, resulted in enhanced therapeutic efficacy compared to either treatment alone. This suggests that this compound may improve outcomes for patients undergoing conventional therapies .
Clinical Trials
This compound has been evaluated in several clinical trials to assess its safety and efficacy. Phase 1 trials have indicated that the drug is well-tolerated when combined with other agents like erlotinib and TMZ. Updated data from these trials have shown promising results in terms of tumor response rates and overall survival .
Q & A
Q. What molecular targets and signaling pathways does XL765 inhibit, and how can researchers validate these effects experimentally?
this compound is a dual inhibitor of class I PI3K isoforms (α, β, γ, δ) and mTOR (both TORC1 and TORC2). To validate target inhibition:
- Methodology : Use Western blotting to assess phosphorylation levels of downstream effectors (e.g., AKT at Thr308, S6K, and 4EBP1) in treated vs. untreated cells. Dose-response experiments (e.g., 0–20 μM this compound for 24–48 hours) confirm time- and dose-dependent suppression .
- Key assays : Include PI3K activity assays (e.g., PIP3 formation) and mTOR kinase activity profiling .
Q. What in vitro models are commonly used to study this compound's anti-tumor effects, and what assays quantify cytotoxicity?
- Models : Human cancer cell lines (e.g., KG-1 AML, A172/U87/T98G glioblastoma, GH3 pituitary adenoma) .
- Assays :
- Cell viability : CCK-8, ATP-based luminescence, or crystal violet staining .
- Apoptosis : Annexin V/PI flow cytometry, Hoechst 33258 nuclear fragmentation staining, caspase-3/7 activity assays .
- Proliferation : Colony formation assays (e.g., 14-day culture with this compound) .
Q. How can researchers determine the IC50 of this compound in tumor cell lines?
- Protocol : Treat cells with a gradient of this compound concentrations (e.g., 1–20 μM) for 24–72 hours. Calculate IC50 using nonlinear regression of viability data (e.g., GraphPad Prism) .
- Considerations : Account for cell line-specific factors (e.g., PTEN status, PI3K mutations) that influence sensitivity .
Advanced Research Questions
Q. What mechanisms underlie this compound-induced apoptosis, and how can ER stress pathways be interrogated?
this compound triggers ER stress-mediated apoptosis via:
- Upregulation of CHOP/DR5 : Use qPCR/Western blot to measure CHOP and DR5 expression. Pharmacologic ER stress inhibitors (e.g., salubrinal) or siRNA knockdown of CHOP/DR5 can confirm pathway dependency .
- Caspase activation : Assess cleavage of caspase-3 and PARP via Western blot. Use pan-caspase inhibitors (e.g., z-VAD) to block apoptosis .
- Key finding : mTOR inhibition (not PI3K) drives ER stress in glioblastoma models .
Q. How does this compound synergize with temozolomide (TMZ) in glioblastoma, and what experimental designs validate this?
- In vitro : Co-treatment with this compound (5–10 μM) and TMZ (IC50 dose) in TMZ-resistant lines (e.g., T98G). Measure additive/synergistic effects via Chou-Talalay combination index .
- In vivo : Use subcutaneous or intracranial xenografts (e.g., A172 cells in nude mice). Administer this compound (100 mg/kg oral gavage every 2 days) with TMZ (25 mg/kg IP daily). Monitor tumor volume via calipers/biophotonic imaging and survival .
Q. What predictive biomarkers are associated with this compound sensitivity, and how can they be assessed?
- Candidate biomarkers : PI3K pathway mutations (e.g., PIK3CA), PTEN loss, or AKT phosphorylation status.
- Methods :
- Genomic profiling : PCR/Sanger sequencing for PI3K/PTEN mutations .
- IHC/Western blot : PTEN protein expression and pAKT levels in pre-treatment biopsies .
- Note : PTEN-deficient models show variable responses, necessitating functional validation (e.g., PTEN reconstitution assays) .
Q. How does this compound compare to selective PI3K or mTOR inhibitors in preclinical models?
- Experimental design : Treat isogenic cell lines with this compound, PI3K-only inhibitors (e.g., XL147), and mTOR inhibitors (e.g., rapamycin). Compare effects on:
- Pathway suppression : pAKT (PI3K-dependent) vs. pS6K (mTOR-dependent) .
- Apoptosis : Dual inhibition by this compound induces stronger apoptosis via GSK3β/FOXO1 nuclear localization .
Q. What in vivo pharmacokinetic/pharmacodynamic (PK/PD) parameters are critical for this compound dosing?
- PK studies : Measure plasma/tumor drug levels via LC-MS/MS. Key parameters: Cmax (~1–3 hours post-dose), t1/2 (3–9 hours), and AUC .
- PD markers : Monitor pAKT suppression in PBMCs or hair follicles as surrogates for tumor target modulation .
- Dosing : Optimal regimens (e.g., 50 mg BID in humans) balance target coverage and toxicity (e.g., transaminitis) .
Methodological Considerations & Data Interpretation
Q. How can researchers resolve contradictory findings on this compound's efficacy in PTEN-deficient models?
- Approach : Perform stratified analyses based on PTEN genomic status (e.g., homozygous deletion vs. partial loss) and parallel PI3K pathway alterations (e.g., PIK3CA mutations). Use CRISPR-edited PTEN knockout/isogenic controls .
- Example : PTEN-null glioblastoma lines (A172, U87) are sensitive, while other PTEN-absent cancers may require co-targeting .
Q. What strategies mitigate this compound resistance in preclinical models?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
